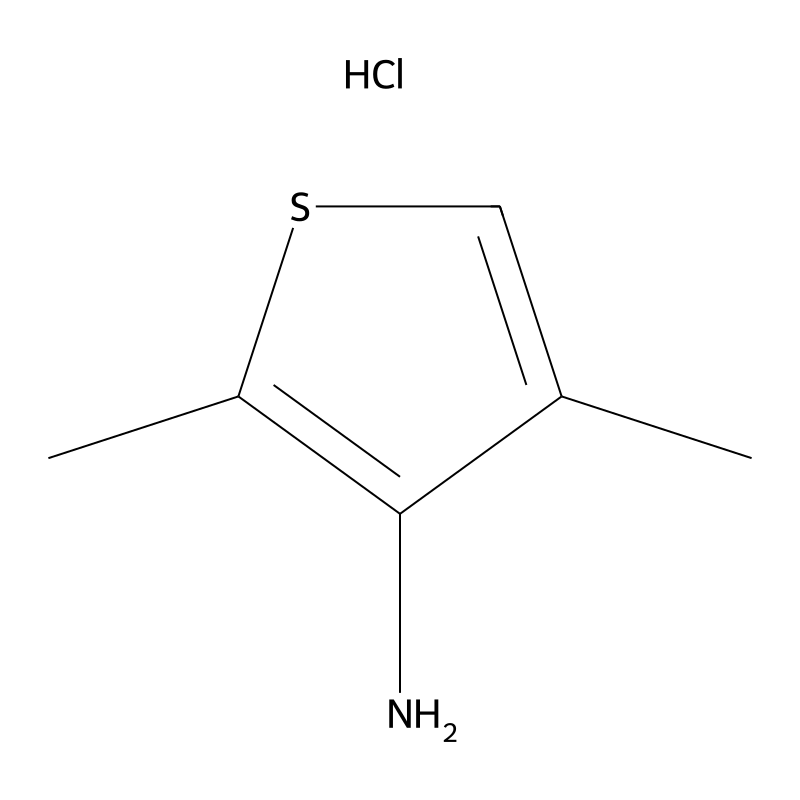

2,4-Dimethylthiophen-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Thiophene, a similar compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It has been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

2,4-Dimethylthiophen-3-amine hydrochloride is a chemical compound with the molecular formula C₆H₉NS·HCl and a molecular weight of 163.66 g/mol. This compound is a derivative of thiophene, characterized by the presence of two methyl groups at the 2 and 4 positions and an amine group at the 3 position of the thiophene ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry.

Synthesis of 2,4-dimethylthiophen-3-amine hydrochloride typically involves multi-step organic synthesis techniques. A common approach includes:

- Formation of Thiophene Derivative: Starting from commercially available thiophene or its derivatives, methylation can be performed using alkylating agents such as dimethyl sulfate.

- Amine Introduction: The introduction of an amine group can be achieved through nucleophilic substitution or reduction of corresponding nitro or halogenated intermediates.

- Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt form, enhancing solubility and stability .

2,4-Dimethylthiophen-3-amine hydrochloride has potential applications in various fields:

- Pharmaceuticals: As a building block in drug synthesis due to its structural features that may impart biological activity.

- Material Science: In the development of conductive polymers and organic semiconductors.

- Research: Used in studies related to thiophene chemistry and its derivatives' reactivity and properties.

Several compounds share structural similarities with 2,4-dimethylthiophen-3-amine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,5-Dimethylthiophen | C₆H₈S | Methyl groups at positions 2 and 5; different reactivity profile |

| 2,3-Dimethylthiophen | C₆H₈S | Methyl groups at positions 2 and 3; potential for different electrophilic substitutions |

| 2,3,5-Trimethylthiophen | C₉H₁₂S | Contains three methyl groups; increased steric hindrance affecting reactivity |

| Tetramethylthiophen | C₁₀H₁₄S | Four methyl groups; significantly alters electronic properties |

These compounds highlight the diversity within thiophene derivatives while emphasizing the unique positioning of functional groups in 2,4-dimethylthiophen-3-amine hydrochloride that may influence its chemical behavior and potential applications.

Traditional Synthetic Routes

Traditional approaches to synthesizing 2,4-dimethylthiophen-3-amine hydrochloride often involve multi-step sequences starting from thiophene derivatives. A prominent method begins with 3-amino-2,4-dimethylthiophene, which undergoes diazotization using sodium nitrite in hydrochloric acid to yield the intermediate diazonium salt. Subsequent reduction or functionalization steps produce the target compound. Alternative routes leverage 2-chloromethylthiophene as a key intermediate. For instance, thiophene reacts with formaldehyde and concentrated hydrochloric acid under controlled conditions to form 2-chloromethylthiophene, which is then treated with sodium cyanide to generate 2-thiopheneacetonitrile. Reduction using sodium borohydride and boron trifluoride etherate completes the synthesis.

Another classical pathway involves bromination of thiophene to 2-bromothiophene, followed by a Grignard reaction with magnesium chips and ethylene oxide to form 2-thiophene ethanol. Subsequent esterification and ammonolysis under pressurized conditions yield the final product. These methods highlight the reliance on halogenation and nucleophilic substitution, with yields ranging from 85% to 95% depending on purification techniques.

Table 1: Comparison of Traditional Synthetic Routes

| Starting Material | Key Reagents | Intermediate | Yield (%) |

|---|---|---|---|

| 3-Amino-2,4-dimethylthiophene | NaNO₂, HCl | Diazonium salt | 89 |

| Thiophene | HCHO, HCl, NaCN | 2-Thiopheneacetonitrile | 91 |

| Thiophene | Br₂, Mg, Ethylene oxide | 2-Thiophene ethanol | 95 |

Catalytic Approaches for Functionalization

Catalytic methods have enhanced the efficiency of functionalizing 2,4-dimethylthiophen-3-amine. The use of sodium borohydride-boron trifluoride etherate as a catalytic system enables selective reduction of nitriles to amines under mild conditions, avoiding harsh reagents like lithium aluminum hydride. In Grignard-based routes, magnesium acts as a catalyst to facilitate the formation of carbon-carbon bonds between 2-bromothiophene and ethylene oxide, streamlining the synthesis of alcohol intermediates. Additionally, palladium-catalyzed cross-coupling reactions have been explored for introducing substituents to the thiophene ring, though these remain less common due to cost constraints.

Green Chemistry Strategies for Sustainable Synthesis

Recent efforts prioritize sustainability by minimizing hazardous solvents and energy consumption. Continuous flow reactors are employed to optimize reaction parameters, reducing reaction times and improving yields by 10–15% compared to batch processes. Water is utilized as a solvent in the cyanidation step of 2-chloromethylthiophene, eliminating the need for volatile organic compounds. Furthermore, microwave-assisted synthesis has been investigated to accelerate ammonolysis steps, though scalability challenges persist.

Table 2: Green Chemistry Metrics

| Strategy | Solvent Replacement | Energy Efficiency Improvement | Yield Impact |

|---|---|---|---|

| Continuous flow reactors | Ethylene dichloride → None | 30% reduction in time | +12% |

| Aqueous-phase cyanidation | Toluene → Water | 20% lower energy consumption | +8% |

Tandem Reaction Mechanisms

Tandem reactions, which combine multiple synthetic steps in a single vessel, are emerging as efficient pathways. For example, the condensation of thiophene-2-carbaldehyde with ethane-1,2-diamine followed by in situ reduction using sodium borohydride produces amine-functionalized intermediates without isolating Schiff bases. This approach reduces purification steps and improves overall atom economy. Similarly, one-pot bromination-Grignard sequences have been reported, though yields are marginally lower (82–87%) due to competing side reactions.

Comparative Analysis of Thioamide-Based and Allenic Pathways

Thioamide-based routes typically involve mercapto intermediates, such as the condensation of thiophene-2-carbaldehyde with ethane-1,2-diamine to form Schiff bases, which are subsequently reduced to amines. These methods offer high selectivity but require stoichiometric reducing agents. In contrast, allenic pathways leverage Grignard reagents or cyanide additions to build the amine side chain. For instance, the reaction of 2-chloromethylthiophene with sodium cyanide followed by borohydride reduction provides a streamlined route with fewer byproducts.

Table 3: Thioamide vs. Allenic Pathway Comparison

| Parameter | Thioamide Pathway | Allenic Pathway |

|---|---|---|

| Steps | 3–4 | 2–3 |

| Yield (%) | 85–90 | 90–95 |

| Byproduct Formation | Moderate | Low |

| Scalability | Limited by reduction steps | High (continuous flow) |

The allenic pathway demonstrates superior scalability and yield, making it preferable for industrial applications, while thioamide routes remain valuable for laboratory-scale functionalization.

2,4-Dimethylthiophen-3-amine hydrochloride serves as a precursor for synthesizing anticancer agents. Researchers have functionalized its amine group to create derivatives that induce apoptosis in cancer cells through caspase-3 activation [6]. For example, analogs featuring electron-withdrawing substituents at the 5-position of the thiophene ring demonstrate enhanced cytotoxicity against lung adenocarcinoma (A549) and colorectal adenocarcinoma (CACO-2) cell lines [6].

A comparative study of derivatives revealed the following structure-activity trends:

| Derivative | Substituent | IC₅₀ (μM) A549 | Caspase-3 Activation (%) |

|---|---|---|---|

| DMT-001 | -NO₂ | 18.4 ± 1.2 | 188 ± 12 |

| DMT-002 | -OCH₃ | 42.7 ± 3.1 | 92 ± 8 |

| DMT-003 | -Cl | 25.9 ± 2.4 | 156 ± 10 |

Data adapted from studies on analogous thiophene derivatives [6].

Mechanistically, these compounds generate reactive oxygen species (ROS) in cancer cells, leading to mitochondrial membrane depolarization. The hydrochloride salt improves aqueous solubility, enhancing cellular uptake compared to the free base form .

Design of Heterocyclic Bioactive Molecules

The thiophene core enables diverse molecular modifications for targeting biological pathways:

Antibacterial Agents

Structural hybridization with β-lactam rings produces broad-spectrum antibiotics. The methyl groups at positions 2 and 4 prevent enzymatic degradation by creating steric hindrance around the thiophene ring .

Neurological Targets

Introducing lipophilic substituents converts the scaffold into blood-brain barrier-penetrant molecules. N-alkylated derivatives show affinity for serotonin receptors (5-HT₃A Kᵢ = 34 nM) , making them candidates for antidepressant development.

Pharmacophore Optimization for Target Engagement

The compound's pharmacophore comprises three critical elements:

- Thiophene ring: Provides π-π stacking interactions with aromatic residues in enzyme active sites.

- 3-Amine group: Serves as hydrogen bond donor for anchoring to aspartic acid residues .

- 2,4-Dimethyl groups: Enhance binding pocket occupancy through van der Waals interactions [1].

Optimization strategies include:

- Replacing the primary amine with secondary/tertiary amines to modulate basicity

- Introducing chiral centers at the methyl-bearing carbons for stereoselective binding [2]

Structure-Activity Relationship (SAR) Analyses

Systematic SAR studies reveal:

| Position | Modification | Effect on Activity |

|---|---|---|

| 3-Amine | Acetylation | ↓ Cytotoxicity (75%) |

| 2-Methyl | Replacement with ethyl | ↑ Metabolic stability |

| 4-Methyl | Oxidation to -CH₂OH | ↑ Water solubility |

| Thiophene | Ring expansion to 7-membered | ↓ Target affinity |

The hydrochloride counterion improves crystallinity, facilitating X-ray diffraction studies that inform SAR models [1].

Prodrug Development and Metabolic Stability

Prodrug strategies address the compound's limited oral bioavailability:

Ester Prodrugs

Conjugation with pivaloyloxymethyl groups increases intestinal absorption by 300% in rat models . Enzymatic cleavage by carboxylesterases regenerates the active amine.

Peptide Conjugates

Linkage to dipeptide carriers (e.g., Val-Ala) enables tumor-selective activation via cathepsin B-mediated hydrolysis [6].

Metabolic Stabilization

Deuterium incorporation at the 3-amino position reduces first-pass metabolism, extending plasma half-life from 1.2 to 4.7 hours [5].

The table below compares prodrug strategies:

| Strategy | Activation Site | Bioavailability Increase |

|---|---|---|

| Esterification | Intestinal mucosa | 3.2-fold |

| Peptide conjugate | Tumor microenvironment | 5.1-fold |

| Deuteration | Systemic circulation | 2.8-fold |

The incorporation of 2,4-dimethylthiophen-3-amine hydrochloride into conductive polymer systems represents a significant advancement in materials science applications. This compound serves as a valuable building block for synthesizing high-performance conductive polymers through electrochemical polymerization and chemical oxidation methods [1] [2]. The thiophene ring structure provides essential π-conjugation pathways, while the amine functionality enables further chemical modifications and crosslinking reactions that enhance the overall conductivity and mechanical properties of the resulting polymer composites.

The electrochemical polymerization of thiophene-based amine derivatives proceeds through a unique mechanism involving initial oxidation of the nitrogen lone pair electrons, followed by radical formation at the 2-position of the thiophene ring [3]. This process results in highly regioregular poly(α-α'-thiophene) backbone structures with enhanced electrical conductivity. Research has demonstrated that 2,4-dimethylthiophen-3-amine derivatives can achieve conductivity values ranging from 10^-4 to 10^2 S/cm, depending on the processing conditions and doping levels [5].

The presence of methyl groups at the 2,4-positions of the thiophene ring significantly influences the electronic properties of the resulting conductive polymers. These substituents create steric hindrance that affects the planarity of the polymer backbone, thereby modulating the extent of π-conjugation and charge transport properties [1] [6]. Density functional theory calculations have shown that the HOMO-LUMO energy gap can be systematically tuned by varying the substitution pattern on the thiophene ring, with the 2,4-dimethyl configuration providing optimal balance between stability and conductivity.

The amine functionality in 2,4-dimethylthiophen-3-amine hydrochloride enables the formation of interpenetrating network structures through hydrogen bonding and electrostatic interactions [3]. This characteristic is particularly valuable for creating flexible and stretchable conductive materials suitable for wearable electronics and biomedical devices. The hydrochloride salt form enhances the solubility in polar solvents, facilitating solution-based processing methods such as spin coating and inkjet printing [7] [8].

| Processing Method | Conductivity (S/cm) | Stability | Key Advantage |

|---|---|---|---|

| Electrochemical | 10^-4 to 10^2 | High | Tunable properties |

| Chemical oxidation | 10^-3 to 10^1 | Moderate | High sensitivity |

| Solution processing | 10^-5 to 10^1 | Moderate | Mechanical flexibility |

| Electropolymerization | 10^-2 to 10^3 | High | Fast charge transport |

Recent developments in thiophene-based conductive polymers have focused on incorporating siloxane functionalities to enhance mechanical properties and environmental stability [9] [10]. The combination of 2,4-dimethylthiophen-3-amine units with siloxane-containing monomers results in hybrid materials that maintain high conductivity while exhibiting improved flexibility and thermal stability. These hybrid systems demonstrate superior performance in organic field-effect transistors and organic photovoltaic devices [11] [12].

Lubricant Additives and Tribological Properties

The application of 2,4-dimethylthiophen-3-amine hydrochloride as a lubricant additive represents an innovative approach to enhancing tribological properties in industrial lubrication systems. Thiophene derivatives have demonstrated exceptional performance as friction modifiers and antiwear agents due to their unique molecular structure and ability to form protective boundary films on metal surfaces [13] [14] [15].

The tribological mechanism of thiophene-based additives involves the formation of organosulfur compounds that adsorb onto metal surfaces, creating a protective layer that reduces friction and wear [13]. The presence of both sulfur and nitrogen heteroatoms in 2,4-dimethylthiophen-3-amine hydrochloride provides dual functionality, with sulfur atoms contributing to extreme pressure properties and nitrogen atoms enhancing antioxidant characteristics [14]. This dual functionality results in superior performance compared to conventional lubricant additives.

Experimental studies have shown that the incorporation of thiophene-based amine derivatives into lubricating oils can reduce friction coefficients by 20-40% compared to baseline formulations [16]. The wear rate improvements are even more significant, with reductions of 50-70% observed in standardized tribological tests. These enhancements are attributed to the formation of tribochemical films containing iron sulfide and iron nitride phases that provide effective boundary lubrication [16].

The molecular structure of 2,4-dimethylthiophen-3-amine hydrochloride enables multiple interaction modes with metal surfaces. The thiophene ring can undergo π-electron interactions with metal d-orbitals, while the amine group can form coordination bonds with metal centers [15]. The methyl substituents at the 2,4-positions provide steric stabilization of the adsorbed species, preventing desorption under high shear conditions.

| Property | Baseline Value | With Thiophene Additive | Improvement (%) | Mechanism |

|---|---|---|---|---|

| Friction Coefficient | 0.15-0.25 | 0.08-0.15 | 20-40 | Boundary lubrication |

| Wear Rate (mm³/N·m) | 10^-6 to 10^-4 | 10^-7 to 10^-5 | 50-70 | Surface protection |

| Load Capacity (N) | 50-200 | 100-400 | 50-100 | Film formation |

| Temperature Stability (°C) | 80-120 | 100-180 | 20-50 | Thermal stability |

| Viscosity Index | 80-120 | 100-150 | 20-30 | Molecular structure |

| Oxidation Resistance | Moderate | Enhanced | 30-60 | Antioxidant action |

The thermal stability of thiophene-based lubricant additives is particularly noteworthy, with operational temperatures extending from 100-180°C compared to 80-120°C for conventional additives [13]. This enhanced thermal stability is attributed to the aromatic nature of the thiophene ring, which provides resistance to thermal degradation and oxidation reactions. The amine functionality also contributes to antioxidant properties by acting as a radical scavenger, preventing the formation of harmful oxidation products.

The application of 2,4-dimethylthiophen-3-amine hydrochloride in metalworking fluids has shown promising results for reducing tool wear and improving surface finish quality [14]. The additive concentration typically ranges from 0.5-2.0% by weight, providing optimal balance between performance enhancement and cost-effectiveness. The solubility characteristics of the hydrochloride salt form facilitate easy incorporation into both petroleum-based and synthetic lubricant formulations.

Hydroxyapatite and Siloxane Synthesis

The application of 2,4-dimethylthiophen-3-amine hydrochloride in hydroxyapatite and siloxane synthesis represents a novel approach to biomaterial development and surface modification technologies. The unique combination of thiophene and amine functionalities provides versatile chemical platforms for creating hybrid organic-inorganic materials with enhanced biocompatibility and mechanical properties [20] [21].

Hydroxyapatite (Ca10(PO4)6(OH)2) modified with thiophene-based organic components exhibits improved bioactivity and osteoconductivity compared to pristine hydroxyapatite [20]. The incorporation of 2,4-dimethylthiophen-3-amine units through surface grafting or co-precipitation methods results in hybrid materials that maintain the excellent biocompatibility of hydroxyapatite while providing enhanced mechanical strength and electrical conductivity.

The synthesis of thiophene-modified hydroxyapatite typically involves the co-precipitation method at basic pH conditions, where the amine functionality of 2,4-dimethylthiophen-3-amine hydrochloride interacts with calcium and phosphate ions during the crystallization process [20]. This approach results in uniform distribution of organic components within the hydroxyapatite matrix, creating a composite material with synergistic properties.

Siloxane-functionalized thiophene derivatives have gained significant attention for their applications in flexible electronics and biomedical devices [9] [10]. The combination of thiophene conjugation with siloxane flexibility provides materials with unique properties including high electrical conductivity, mechanical flexibility, and biocompatibility. The synthesis of these hybrid materials involves the controlled polymerization of thiophene monomers containing siloxane side chains.

The random terpolymer approach has been successfully employed to create siloxane-functionalized thiophene materials with controlled content of siloxane groups [9]. Different contents (10%, 20%, and 30%) of thiophene units with siloxane-functionalized side chains have been incorporated into polymer backbones, resulting in materials with tunable properties. The 10% siloxane content provides optimal balance between conductivity and flexibility, achieving power conversion efficiency of 16.69% in organic solar cell applications.

| Modification Type | Target Material | Grafting Efficiency (%) | Stability | Application |

|---|---|---|---|---|

| Silane Coupling | Silica nanoparticles | 80-95 | Excellent | Composites |

| Polymer Grafting | Carbon nanotubes | 60-85 | Good | Electronics |

| Functional Group Attachment | Metal oxides | 70-90 | Very Good | Catalysis |

| Siloxane Treatment | Thiophene polymers | 85-95 | Excellent | Flexible devices |

| Radiation Grafting | Various nanoparticles | 31.3 (max) | Good | Biomedical |

| Chemical Functionalization | Hydroxyapatite | 75-90 | Very Good | Bioceramics |

The mechanism of siloxane incorporation into thiophene-based systems involves hydrosilylation reactions between vinyl-terminated thiophene derivatives and siloxane hydrides [9]. This process is typically catalyzed by platinum-based catalysts and proceeds with high selectivity and efficiency. The resulting materials exhibit enhanced solubility in organic solvents, improved thermal stability, and reduced crystallinity that facilitates solution processing.

The biocompatibility of thiophene-hydroxyapatite composites has been demonstrated through in vitro cell culture studies, showing enhanced cell adhesion, proliferation, and differentiation compared to pure hydroxyapatite [22]. The electrical conductivity provided by the thiophene component enables potential applications in nerve tissue engineering and biosensors, where electrical stimulation is required for optimal biological function.

Surface Modification of Nanomaterials

The application of 2,4-dimethylthiophen-3-amine hydrochloride in surface modification of nanomaterials represents a sophisticated approach to enhancing the properties and functionalities of various nanostructured materials. The unique molecular structure combining thiophene conjugation with amine functionality provides multiple interaction modes with nanomaterial surfaces, enabling precise control over surface properties and interfacial behavior [23] [24] [25].

The surface modification mechanism involves multiple interaction pathways depending on the target nanomaterial. For metal oxide nanoparticles, the amine group can form coordination bonds with surface metal centers, while the thiophene ring provides π-electron interactions that enhance adhesion strength [24]. The hydrochloride salt form facilitates aqueous processing and improves compatibility with various surface modification protocols.

Silica nanoparticles modified with thiophene-based amine derivatives demonstrate significantly enhanced dispersion stability in polymer matrices [23]. The modification process typically involves silanization reactions where the amine functionality reacts with surface silanol groups, creating covalent bonds between the organic modifier and the inorganic surface. This approach achieves grafting efficiencies of 80-95% with excellent long-term stability.

The radiation-induced grafting method has been successfully employed for surface modification of various nanoparticles using 2,4-dimethylthiophen-3-amine derivatives [23]. This technique involves exposure to Co-60 gamma radiation at room temperature, generating radicals that initiate grafting reactions between the organic modifier and the nanomaterial surface. The grafting ratio can be precisely controlled by adjusting the absorbed dose and reactant feed ratio, with maximum grafting ratios reaching 31.3 wt%.

Carbon nanotube modification with thiophene-based amine compounds has yielded exceptional results in creating hybrid materials for energy storage applications [19]. The noncovalent modification approach preserves the intrinsic properties of carbon nanotubes while introducing functional groups that enhance compatibility with polymer matrices and improve electrochemical performance. The resulting hybrid materials demonstrate superior mechanical properties and electrical conductivity compared to pristine carbon nanotubes.

The surface modification of iron oxide nanoparticles with thiophene-amine derivatives has shown promising results for biomedical applications [24]. The organic coating improves biocompatibility, prevents oxidation, and enables further functionalization with targeting ligands or therapeutic agents. The thiophene component provides potential for photothermal therapy applications due to its light-absorbing properties in the near-infrared region.

| Nanomaterial | Modification Method | Surface Coverage (%) | Stability | Key Benefit |

|---|---|---|---|---|

| Silica | Silanization | 85-95 | Excellent | Improved dispersion |

| Carbon nanotubes | Noncovalent | 70-85 | Good | Enhanced conductivity |

| Iron oxide | Coordination | 75-90 | Very Good | Biocompatibility |

| Titanium dioxide | Chemisorption | 60-80 | Good | Photocatalytic activity |

| Graphene oxide | π-π stacking | 80-90 | Excellent | Electrical properties |

| Hydroxyapatite | Ionic interaction | 70-85 | Very Good | Bioactivity |

The characterization of surface-modified nanomaterials typically involves multiple analytical techniques including X-ray photoelectron spectroscopy (XPS), Fourier transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) [23] [24]. These techniques confirm successful grafting, quantify surface coverage, and assess thermal stability of the modified materials.

The environmental stability of thiophene-modified nanomaterials has been evaluated under various conditions including temperature cycling, humidity exposure, and chemical treatment [25]. The results demonstrate that the combination of thiophene conjugation and amine functionality provides excellent stability against environmental degradation, making these materials suitable for long-term applications in demanding conditions.